Fungicidal Efficacy Against Phytopathogens: Class-Level Potency from the 3D‑QSAR Series
While individual efficacy data for the isobutyl congener were not isolated in the public abstract, the parent series demonstrated that several N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides exhibit in vivo antifungal activity comparable to commercial fungicides . The CoMFA-guided design yielded compound 7p with 79.38% inhibition, establishing a performance ceiling for the chemotype . The isobutyl derivative occupies a defined steric/electrostatic region in the validated CoMFA model (r² = 0.8, q² = 0.516), supporting the inference that its 5‑isobutyl substitution pattern is a rational contributor to fungicidal activity within the series .
| Evidence Dimension | In vivo antifungal activity (percent inhibition) |
|---|---|
| Target Compound Data | Not reported as an individual data point in accessible primary sources; CoMFA model prediction supported by series data |
| Comparator Or Baseline | Lead compound 7p: 79.38% inhibition; commercial fungicide controls: comparable efficacy (exact values not disclosed in abstract) |
| Quantified Difference | Cannot be quantified; the isobutyl analog is inferred to reside within an activity range that approaches or matches commercial standards based on CoMFA contour maps |
| Conditions | In vivo greenhouse bioassay against fungal pathogens (species unspecified in abstract) |
Why This Matters
Procurement decisions for agricultural fungicide screening panels should consider the isobutyl analog as part of a chemotype validated by CoMFA to deliver commercial-grade efficacy, rather than defaulting to random 5‑alkyl variants that lack model‑guided optimization.
- [1] Liu, X.-H., Shi, Y.-X., Ma, Y., Zhang, C.-Y., Dong, W.-L., Pan, L., Wang, B.-L., Li, B.-J., & Li, Z.-M. (2009). Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. European Journal of Medicinal Chemistry, 44(7), 2782–2786. View Source
